molecular formula C27H22N2O4 B1452363 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-YL-propionic acid CAS No. 1260644-17-4

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-YL-propionic acid

Cat. No. B1452363
CAS RN: 1260644-17-4
M. Wt: 438.5 g/mol
InChI Key: UILNMPKRVDFFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-YL-propionic acid” is a type of Fmoc-protected amino acid . These compounds are typically used in peptide synthesis .


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the empirical formula C20H21NO5 . More detailed information about the molecular structure can be found in the referenced sources .


Chemical Reactions Analysis

This compound is used for preparing stapled peptides by ring closing metathesis . More detailed information about the chemical reactions involving this compound can be found in the referenced sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 355.38 , and it is a solid at room temperature . More detailed information about the physical and chemical properties can be found in the referenced sources .

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-YL-propionic acid has been studied in a variety of scientific research applications. It has been used in studies of the effects of drugs on the central nervous system, and has been found to have an inhibitory effect on the release of neurotransmitters such as dopamine and serotonin. It has also been studied in the field of cancer research, and has been found to have potential as an anti-cancer agent. Additionally, this compound has been studied in the field of immunology, and has been found to have potential as an immunosuppressant.

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-YL-propionic acid is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, this compound is thought to increase the levels of these neurotransmitters in the brain, which can have a variety of effects on behavior and mood.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the release of dopamine and serotonin, which can have an effect on behavior and mood. Additionally, this compound has been found to have anti-inflammatory and anti-cancer effects, as well as immunosuppressive effects.

Advantages and Limitations for Lab Experiments

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-YL-propionic acid has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the central nervous system, cancer, and immunology. One limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain situations.

Future Directions

There are a variety of potential future directions for research into 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-YL-propionic acid. One potential direction is further research into its mechanism of action, in order to better understand how it affects the release of neurotransmitters and its other biochemical and physiological effects. Additionally, further research into its potential applications in cancer and immunology could yield valuable insights. Finally, further research into its potential as an anti-inflammatory agent could lead to new treatments for a variety of conditions.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(15-17-13-14-28-24-12-6-5-7-18(17)24)29-27(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILNMPKRVDFFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC5=CC=CC=C45)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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